Ro 8-4304 Hydrochloride
Overview
Description
Ro 8-4304 Hydrochloride is a potent NMDA receptor antagonist . It is a NR2B selective, non-competitive, voltage-independent antagonist . It is a highly pure, synthetic, and biologically active compound .
Molecular Structure Analysis
The molecular weight of Ro 8-4304 Hydrochloride is 406.88 . The chemical formula is C21H24ClFN2O3 . The CAS number is 1312991-77-7 .Physical And Chemical Properties Analysis
Ro 8-4304 Hydrochloride has a molecular weight of 406.88 . It is a lyophilized form . .Scientific Research Applications
NMDA Receptor Antagonism
Ro 8-4304 Hydrochloride shows promise as a selective antagonist of N‐methyl‐D‐aspartate (NMDA) receptors, particularly NR2B-selective NMDA receptors. This compound exhibits over 100 times higher affinity for NR1001/NR2B than NR1001/NR2A receptors, functioning as a voltage-independent, non-competitive antagonist in rat cultured cortical neurons. Its state-dependent mode of action and kinetics suggest potential for neuroprotection without the side effects commonly associated with broader NMDA receptor antagonism (Kew, Trube, & Kemp, 1998).
Plant Immunity Regulation
Ro 8-4304 was identified as a compound capable of suppressing autoimmune phenotypes in Arabidopsis thaliana, demonstrating its relevance in plant immunity. This discovery underlines the utility of Ro 8-4304 in understanding molecular mechanisms of immune responses in plants, potentially opening new avenues in agricultural biotechnology (Huang et al., 2016).
Reactive Oxygen Species (ROS) Research
While not directly involving Ro 8-4304, research into ROS is relevant due to its connection with NMDA receptor activity and potential implications for oxidative stress. Understanding ROS dynamics, particularly in the context of disease pathology and cellular signaling, is crucial for developing therapeutic strategies across various medical fields (Yang, Chen, & Shi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXWHKUQOFFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017637 | |
Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312991-77-7 | |
Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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